4-bromophenyl sulfurofluoridate
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Overview
Description
4-Bromophenyl sulfurofluoridate is a chemical compound with the molecular formula C6H4BrFO3S and a molecular weight of 255.06 g/mol . It is a member of the sulfurofluoridate family, characterized by the presence of a sulfur-fluorine bond. This compound is primarily used in laboratory settings for various chemical reactions and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromophenyl sulfurofluoridate can be synthesized through a one-pot process involving the transformation of sulfonates or sulfonic acids into sulfonyl fluorides . This method typically involves mild reaction conditions and readily available reagents, making it a practical approach for laboratory synthesis. Another method involves the continuous flow synthesis of aryl aldehydes by palladium-catalyzed formylation of phenol-derived aryl fluorosulfonates using syngas .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of sulfonates or sulfonic acids as starting materials. The process may include the use of phase transfer catalysts and other reagents to facilitate the transformation into the desired sulfonyl fluoride compound .
Chemical Reactions Analysis
Types of Reactions
4-Bromophenyl sulfurofluoridate undergoes various chemical reactions, including:
Substitution Reactions: The sulfur-fluorine bond can be targeted for substitution reactions, often involving nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, syngas, and various nucleophiles . Reaction conditions are typically mild, with temperatures and pressures adjusted to optimize the reaction yield.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, substitution reactions may yield various substituted aryl fluorosulfonates, while oxidation reactions could produce sulfonyl fluorides with different functional groups .
Scientific Research Applications
4-Bromophenyl sulfurofluoridate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-bromophenyl sulfurofluoridate involves its ability to act as an electrophilic warhead, targeting nucleophilic sites in biological molecules. The sulfur-fluorine bond is particularly reactive, allowing the compound to form covalent bonds with amino acids such as serine and cysteine in proteins . This reactivity makes it a valuable tool in chemical biology and medicinal chemistry for studying enzyme function and developing inhibitors.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl sulfurofluoridate
- 4-Iodophenyl sulfurofluoridate
- 4-Fluorophenyl sulfurofluoridate
- 4-Nitrophenyl sulfurofluoridate
Uniqueness
4-Bromophenyl sulfurofluoridate is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with other molecules. Compared to its chlorinated, iodinated, and fluorinated counterparts, the bromine atom provides a different electronic environment, potentially leading to distinct reaction pathways and products .
Properties
IUPAC Name |
1-bromo-4-fluorosulfonyloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO3S/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPKIYNXQNWDCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OS(=O)(=O)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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